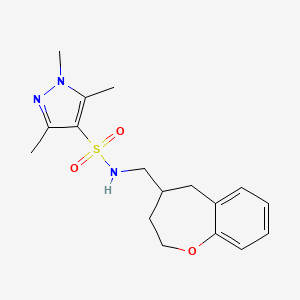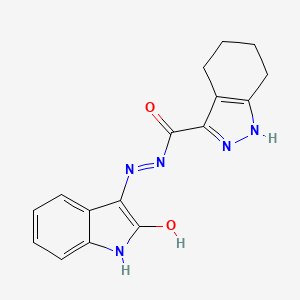
3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol is a synthetic compound that belongs to the class of alkynol derivatives. This compound has gained significant attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol involves the binding of the compound to the GABA-A receptor, which is a ligand-gated ion channel. The binding of the compound to the receptor results in the inhibition of chloride ion influx, which leads to the hyperpolarization of the neuron and decreased neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol have been studied extensively. It has been shown to have a potent inhibitory effect on the GABA-A receptor, which results in decreased neuronal excitability. This property of the compound makes it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol in lab experiments is its potent inhibitory effect on the GABA-A receptor. This property of the compound makes it a valuable tool for studying the role of the GABA-A receptor in neuronal excitability. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be taken while handling the compound in lab experiments.
Orientations Futures
There are several future directions for the research on 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol. One of the potential directions is the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety. Another direction is the study of the compound's effect on other ligand-gated ion channels and their potential applications in scientific research. Additionally, the compound's potential toxicity can be further studied to ensure its safe use in lab experiments.
Conclusion:
In conclusion, 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol is a synthetic compound that has gained significant attention due to its potential applications in scientific research. The compound's potent inhibitory effect on the GABA-A receptor makes it a valuable tool for studying the role of the receptor in neuronal excitability. However, caution should be taken while handling the compound due to its potential toxicity. Future research on the compound can lead to the development of new drugs for the treatment of neurological disorders and the discovery of new ligand-gated ion channels.
Méthodes De Synthèse
The synthesis of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol involves the reaction of 3-ethyl-4-pentyn-1-ol with piperidine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol has been used in various scientific research studies. One of the significant applications of this compound is in the field of neuroscience. It has been shown to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This property of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
Propriétés
IUPAC Name |
3-ethyl-6-piperidin-1-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-3-13(15,4-2)9-8-12-14-10-6-5-7-11-14/h15H,3-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLHFLKRKJLNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)


![1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5663235.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)


![2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol](/img/structure/B5663273.png)